4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
Description
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Properties
IUPAC Name |
4-[4-(4-ethoxy-3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4N4O3S/c1-3-29-15-5-4-13(10-14(15)19)30(27,28)26-8-6-25(7-9-26)17-11-16(18(20,21)22)23-12(2)24-17/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKVOMXFPFJRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a structurally complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrimidine core, a piperazine moiety, and a sulfonyl group. The presence of trifluoromethyl and ethoxy substituents enhances its solubility and biological interaction profiles. The molecular formula is with a molecular weight of 436.5 g/mol .
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C20H25FN4O4S |
| Molecular Weight | 436.5 g/mol |
| Key Functional Groups | Sulfonyl, Ethoxy, Trifluoromethyl |
| Core Structure | Pyrimidine |
The compound's mechanism of action primarily involves the inhibition of Equilibrative Nucleoside Transporters (ENTs) , which are crucial for nucleotide uptake in cells. By inhibiting these transporters, the compound can reduce uridine uptake, potentially impacting nucleotide synthesis pathways and cellular metabolism. Additionally, due to its structural similarity to known kinase inhibitors, it is hypothesized that it may also interact with various kinases involved in cell signaling pathways.
Potential Targets
- Kinases : The compound may act as a kinase inhibitor, affecting signaling pathways related to cancer progression.
- ENTs : Inhibition leads to altered nucleotide metabolism.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing piperazine and pyrimidine structures have shown significant efficacy against various cancer cell lines:
- Case Study 1 : A related compound exhibited an IC50 value against human breast cancer cells comparable to established drugs like Olaparib .
- Case Study 2 : Trifluoromethyl pyrimidine derivatives demonstrated anticancer activities against multiple cell lines (PC3, K562, Hela, A549) at concentrations lower than those required for doxorubicin .
Comparative Efficacy
The efficacy of this compound can be compared with other similar compounds:
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| 4-(4-(2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-pyrimidine | 15 | ENTs |
| 5e (Piperazine derivative) | 18 | PARP1 |
| Doxorubicin | Varies | Various cancer types |
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound and its analogs. The results indicate that modifications in the piperazine and pyrimidine rings can significantly influence biological activity:
- Synthesis Techniques : The synthesis typically involves multi-step reactions that enhance specific functional groups while maintaining overall structural integrity.
- Biological Assays : In vitro assays have been conducted to evaluate the anticancer properties against various cell lines, with promising results indicating potential for further development as an anticancer agent .
Scientific Research Applications
Kinase Inhibition
The compound's structural attributes suggest it may serve as an effective kinase inhibitor. Kinases play vital roles in various cellular processes, including signal transduction pathways associated with cancer. Inhibiting specific kinases can provide insights into cancer biology and lead to the development of targeted therapies.
Nucleotide Transport Modulation
Research indicates that this compound can inhibit ENTs, thereby affecting cellular nucleotide metabolism. This modulation can impact various biological processes, including cell proliferation and apoptosis, making it a candidate for further investigation in cancer treatment strategies.
Antifungal and Anticancer Properties
Recent studies have evaluated the biological activity of similar trifluoromethyl pyrimidine derivatives. These compounds demonstrated significant antifungal activities against various pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum, as well as moderate anticancer effects against cell lines such as PC3, K562, Hela, and A549 .
| Compound Name | Activity Type | Target Organisms/Cell Lines | Activity Level |
|---|---|---|---|
| 4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine | Antifungal | Botrytis cinerea, Sclerotinia sclerotiorum | Significant |
| Similar Trifluoromethyl Pyrimidine Derivatives | Anticancer | PC3, K562, Hela, A549 | Moderate |
Case Study 1: Kinase Inhibition Research
A study focused on the synthesis of various trifluoromethyl pyrimidine derivatives revealed that certain compounds exhibited notable kinase inhibition properties. The research highlighted the potential of these derivatives to act as therapeutic agents in cancer treatment by targeting specific kinases involved in tumor growth .
Case Study 2: Nucleotide Transport Studies
Another study investigated the effects of similar compounds on ENTs. The results indicated that these compounds could effectively reduce uridine uptake in cells, suggesting their potential use in modulating nucleotide synthesis pathways. This modulation could have implications for diseases characterized by dysregulated nucleotide metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
